
3-Amino-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1H-pyrrole-2-carboxamide: is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 3-position and a carboxamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-pyrrole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the pyrrole ring. For instance, the reaction of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate can yield pyrrole-2-carboxamide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce this compound derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Amino-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of indole derivatives, which are important in various chemical reactions .
Biology: It can be used in the study of enzyme inhibitors and as a scaffold for drug design .
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic properties. These compounds may exhibit antiviral, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of 3-Amino-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Indole-2-carboxamide: Shares a similar structure but with an indole ring instead of a pyrrole ring.
Pyrrole-3-carboxamide: Similar but with the carboxamide group at the 3-position.
3-Amino-2-pyrazinecarboxylic acid: Contains a pyrazine ring instead of a pyrrole ring.
Uniqueness: 3-Amino-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
3-amino-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C5H7N3O/c6-3-1-2-8-4(3)5(7)9/h1-2,8H,6H2,(H2,7,9) |
Clé InChI |
QHKDIOCTRDVFNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






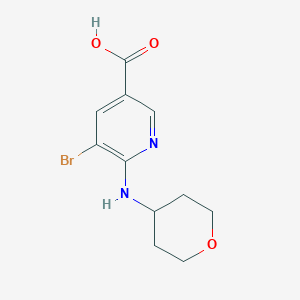

![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
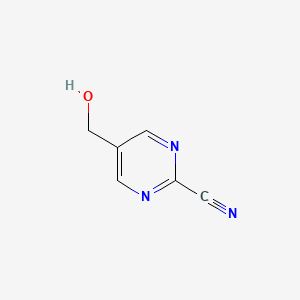
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
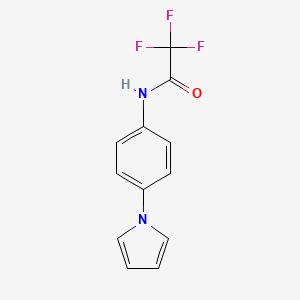
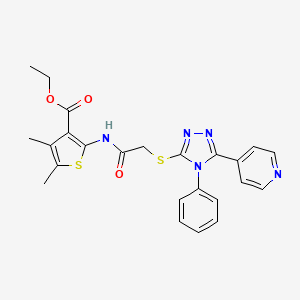
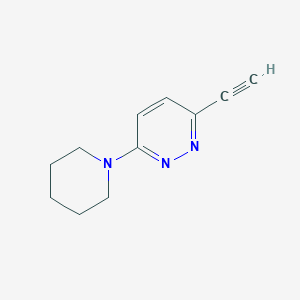
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
